Ethyl 5-Methyl-3-(3-thienyl)isoxazole-4-carboxylate
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Overview
Description
Ethyl 5-Methyl-3-(3-thienyl)isoxazole-4-carboxylate is a heterocyclic compound that features an isoxazole ring fused with a thiophene ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-Methyl-3-(3-thienyl)isoxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl-2-chloro-2-(hydroxyimino)acetate with thiophene derivatives under microwave conditions to obtain ester-functionalized isoxazoles . Another method includes the cyclization of intermediate compounds with hydroxylamine hydrochloride in refluxing methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as Cu(I) or Ru(II) in (3 + 2) cycloaddition reactions is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-Methyl-3-(3-thienyl)isoxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: 5-Methyl-3-thiophen-3-yl-isoxazole-4-carboxylic acid.
Reduction: 5-Methyl-3-thiophen-3-yl-isoxazole-4-carbinol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-Methyl-3-(3-thienyl)isoxazole-4-carboxylate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 5-Methyl-3-(3-thienyl)isoxazole-4-carboxylate involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The thiophene ring enhances the compound’s ability to penetrate biological membranes, increasing its efficacy .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-3-phenyl-isoxazole-4-carboxylic acid ethyl ester: Similar structure but with a phenyl group instead of a thiophene ring.
5-Methyl-3-thiophen-2-yl-isoxazole-4-carboxylic acid ethyl ester: Similar structure but with the thiophene ring attached at a different position.
Uniqueness
Ethyl 5-Methyl-3-(3-thienyl)isoxazole-4-carboxylate is unique due to the specific positioning of the thiophene ring, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C11H11NO3S |
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Molecular Weight |
237.28 g/mol |
IUPAC Name |
ethyl 5-methyl-3-thiophen-3-yl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C11H11NO3S/c1-3-14-11(13)9-7(2)15-12-10(9)8-4-5-16-6-8/h4-6H,3H2,1-2H3 |
InChI Key |
LXQCBIOXEYYDDO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1C2=CSC=C2)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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